molecular formula C8H10Cl2FN B2962991 (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride CAS No. 1391465-25-0

(1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B2962991
CAS No.: 1391465-25-0
M. Wt: 210.07
InChI Key: ADHMUZNAMAJFTD-NUBCRITNSA-N
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Description

(1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride is a chiral amine compound with significant applications in various fields of scientific research This compound is characterized by the presence of a chiral center at the ethan-1-amine moiety, which imparts stereochemical properties to the molecule

Scientific Research Applications

(1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-4-fluoroacetophenone.

    Reduction: The ketone group of 2-chloro-4-fluoroacetophenone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to the amine via an amination reaction using ammonia or an amine source under suitable conditions.

    Resolution: The racemic mixture of the amine is resolved to obtain the (1R)-enantiomer using chiral resolution techniques.

    Hydrochloride Formation: Finally, the (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and enzymatic resolution are potential methods for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

    Reduction: The compound can be reduced to form the corresponding alkane or alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The chloro and fluoro substituents on the phenyl ring contribute to its electronic properties, influencing its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluorophenol
  • 4-fluoroaniline
  • 2-fluorophenol

Uniqueness

(1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride is unique due to its chiral center and the presence of both chloro and fluoro substituents

Properties

IUPAC Name

(1R)-1-(2-chloro-4-fluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c1-5(11)7-3-2-6(10)4-8(7)9;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHMUZNAMAJFTD-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)F)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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